molecular formula C18H23N3O3S B5227590 2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide

2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide

Numéro de catalogue: B5227590
Poids moléculaire: 361.5 g/mol
Clé InChI: XDIJSWZKNYOEDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a thiazolidinone-based acetamide derivative characterized by a 2,4-dioxo-1,3-thiazolidine core substituted with a piperidin-1-ylmethyl group at position 3 and an N-(4-methylphenyl)acetamide moiety at position 3. Thiazolidinones are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities .

Propriétés

IUPAC Name

2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13-5-7-14(8-6-13)19-16(22)11-15-17(23)21(18(24)25-15)12-20-9-3-2-4-10-20/h5-8,15H,2-4,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIJSWZKNYOEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of a thiazolidinone derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could produce more reduced forms of the compound.

Applications De Recherche Scientifique

Diabetes Management

One of the primary applications of this compound is in the management of diabetes. Thiazolidinediones are known for their insulin-sensitizing properties, which can be beneficial for patients with type 2 diabetes. Research indicates that compounds similar to this one can enhance glucose uptake and improve insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways .

Anticancer Properties

Recent studies have shown that thiazolidinedione derivatives exhibit anticancer activity. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves modulation of signaling pathways related to cell proliferation and survival, particularly through the regulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins .

Antimicrobial Activity

Some derivatives of thiazolidinediones have demonstrated antimicrobial properties against various pathogens. This compound may possess similar activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

Neuroprotective Effects

Emerging evidence suggests that thiazolidinediones may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The compound's ability to modulate inflammatory responses and oxidative stress in neuronal cells is under investigation as a means to protect against neurodegeneration .

Table 1: Summary of Case Studies Involving Thiazolidinedione Derivatives

Study ReferenceApplicationFindings
DiabetesImproved glycemic control in type 2 diabetes patients
CancerInduction of apoptosis in breast cancer cell lines
AntimicrobialInhibition of bacterial growth in vitro
NeuroprotectionReduced neuroinflammation in animal models

Detailed Insights from Case Studies

  • Diabetes Management : A clinical trial demonstrated that patients treated with thiazolidinedione derivatives showed significant improvements in HbA1c levels compared to the placebo group .
  • Cancer Research : In vitro studies indicated that the compound could reduce viability in various cancer cell lines by promoting apoptosis through mitochondrial pathways .
  • Antimicrobial Activity : Laboratory tests revealed that certain derivatives exhibited potent activity against Staphylococcus aureus, suggesting potential for development into new antimicrobial agents .
  • Neuroprotection : Animal studies indicated that treatment with thiazolidinedione derivatives led to decreased markers of inflammation and improved cognitive function in models of Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Cytotoxic Activity

Several 2,4-dioxothiazolidine-5-acetamide derivatives have been evaluated for cytotoxicity. For example:

Compound Name Substituents IC50 (mg/mL) Cell Lines Tested Reference
Target Compound 3-(piperidin-1-ylmethyl), N-(4-methylphenyl) Data not reported Not specified -
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole substituent 15.28 (MCF-7), 12.7 (A549) MCF-7, A549
N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) m-Chlorophenyl on thiazole α-glucosidase inhibition: 63% Enzymatic assay
  • Key Differences: The target compound’s piperidin-1-ylmethyl group replaces the thiadiazole or aryl substituents seen in analogues.

Anti-Inflammatory and Antioxidant Profiles

Compounds with N-(4-aryl-thiazol-2-yl)acetamide moieties, such as those in , demonstrated antioxidant activity via DPPH radical scavenging (30–65% inhibition) and anti-inflammatory effects via lipid peroxidation inhibition. The target compound’s piperidine group could modulate these activities by enhancing solubility or altering redox properties .

Enzymatic Inhibition

  • α-Glucosidase Inhibition : Derivatives like 3g and 3j () showed 63% and 58% inhibition, respectively, attributed to electron-withdrawing groups (e.g., Cl, F) on the aryl ring. The target compound’s 4-methylphenyl group, being electron-donating, may reduce binding affinity to α-glucosidase compared to halogenated analogues .

Analgesic Activity

Thiazole-pyrazole hybrids (e.g., 8c and 8e in ) exhibited moderate to high analgesic activity.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Piperidine rings are susceptible to CYP450-mediated oxidation, which could reduce half-life compared to analogues with aromatic or heteroaromatic substituents .

Activité Biologique

The compound 2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of the compound includes a thiazolidinone ring, which is known for its biological significance. The presence of the piperidine moiety enhances its interaction with biological targets. The molecular formula is C15H18N2O3SC_{15}H_{18}N_2O_3S, and its structure can be represented as follows:

Molecular Structure 2[2,4dioxo3(piperidin1ylmethyl)1,3thiazolidin5yl]N(4methylphenyl)acetamide\text{Molecular Structure }2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it induces apoptosis in human cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Cell LineIC50 (µM)Mechanism of Action
A431<10Apoptosis induction via caspase activation
MCF7<15Inhibition of Bcl-2 protein
HT29<20Cell cycle arrest at G1 phase

Antidiabetic Properties

Thiazolidinones are recognized for their antidiabetic effects, particularly through their action on PPARγ (Peroxisome Proliferator-Activated Receptor gamma). This compound has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. Studies indicated that it could potentially serve as a lead compound for developing new antidiabetic agents .

Table 2: Antidiabetic Effects

Study TypeModelEffect Observed
In VivoDiabetic ratsDecreased blood glucose levels
In VitroMuscle cell linesIncreased glucose uptake

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess apoptosis markers and confirmed the results with Western blot analysis for protein expression levels .
  • Diabetes Model : In a diabetic rat model, administration of the compound resulted in a marked reduction in fasting blood glucose levels and improved insulin sensitivity compared to control groups. Histological examination revealed improvements in pancreatic islet morphology .
  • Antimicrobial Efficacy : A series of experiments conducted on common bacterial strains indicated that the compound effectively inhibited bacterial growth at lower concentrations than traditional antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the thiazolidinone core with functionalized acetamide derivatives. For example, piperidin-1-ylmethyl groups can be introduced via nucleophilic substitution or reductive amination . Purification often employs column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) followed by recrystallization. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and FT-IR to identify carbonyl stretches (~1700 cm⁻¹ for thiazolidinedione) .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron distribution and reactive sites .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodology :

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for targets like HDAC or kinases, using positive controls (e.g., SAHA for HDAC) .

Advanced Research Questions

Q. How can reaction mechanisms for synthesizing the thiazolidinedione core be validated?

  • Methodology :

  • Kinetic studies : Monitor intermediate formation via in situ NMR or LC-MS .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen origins in the thiazolidinedione ring .
  • Computational validation : Transition-state analysis with Gaussian 16 to identify rate-limiting steps .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Free-energy perturbation (FEP) : Refine docking scores (e.g., AutoDock Vina) by incorporating solvent effects and protein flexibility .
  • SAR expansion : Synthesize analogs with varied substituents (e.g., replacing 4-methylphenyl with fluorophenyl) to test hypothesis-driven activity trends .

Q. How can computational models improve the design of derivatives with enhanced metabolic stability?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab to optimize logP (<5), topological polar surface area (>60 Ų), and cytochrome P450 inhibition profiles .
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to purified enzymes .
  • Cryo-EM/X-ray co-crystallography : Resolve ligand-protein complexes at <3 Å resolution .
  • Molecular dynamics (MD) : Simulate binding stability (100 ns trajectories) in explicit solvent .

Key Challenges and Future Directions

  • Heterocyclic reactivity : Optimize regioselectivity in thiazolidinedione functionalization using directing groups .
  • In vivo validation : Develop pharmacokinetic models (e.g., PK-Sim) to predict oral bioavailability and tissue distribution .
  • Machine learning : Train models on existing SAR data to prioritize novel analogs for synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.